molecular formula C20H24ClNO B044488 (R)-Cloperastine CAS No. 132301-91-8

(R)-Cloperastine

Cat. No.: B044488
CAS No.: 132301-91-8
M. Wt: 329.9 g/mol
InChI Key: FLNXBVJLPJNOSI-HXUWFJFHSA-N
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Preparation Methods

The synthesis of 1-[2-[®-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine involves several steps. One common method includes the halogenation of 4-chlorobenzhydrol with phosphorus tribromide in tetrachloromethane to produce 1-(bromophenylmethyl)-4-chlorobenzene. This intermediate is then treated with ethylenechlorohydrin to yield 1-(4-chlorobenzhydryl)oxy-2-chloroethane. Finally, the reaction with piperidine completes the synthesis of cloperastine .

Chemical Reactions Analysis

1-[2-[®-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The precise mechanism of action of 1-[2-[®-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine is not fully understood. it is known to act as a ligand for the σ1 receptor, a GIRK channel blocker, an antihistamine, and an anticholinergic agent . These activities contribute to its antitussive and antihistamine effects. The compound’s interaction with the σ1 receptor and GIRK channels is believed to play a significant role in its efficacy as a cough suppressant .

Comparison with Similar Compounds

1-[2-[®-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine is unique due to its combination of antitussive and antihistamine properties. Similar compounds include:

These similar compounds share some structural features but differ in their pharmacological profiles and specific uses.

Properties

IUPAC Name

1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNXBVJLPJNOSI-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CCO[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201202219
Record name 1-[2-[(R)-(4-Chlorophenyl)phenylmethoxy]ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132301-91-8
Record name 1-[2-[(R)-(4-Chlorophenyl)phenylmethoxy]ethyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132301-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[(R)-(4-Chlorophenyl)phenylmethoxy]ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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